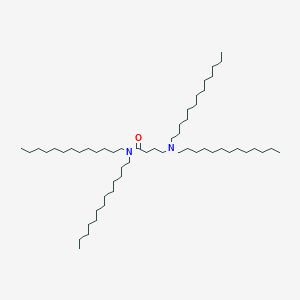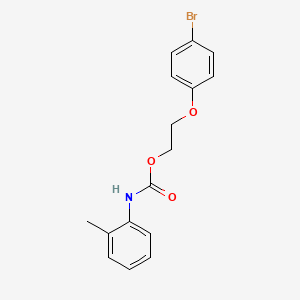
(2R,3R)-2,3-dihydroxybutanedioic acid;hexanedioic acid;tris(2-methylaziridin-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’‘-phosphinylidynetris[2-methylaziridine] is a complex polymeric compound. This compound is formed through the polymerization of hexanedioic acid, (2R,3R)-2,3-dihydroxybutanedioic acid, and 1,1’,1’'-phosphinylidynetris[2-methylaziridine]. The resulting polymer exhibits unique properties due to the combination of these monomers, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] involves a step-growth polymerization process. The reaction typically requires the following steps:
Monomer Preparation: The individual monomers, hexanedioic acid, (2R,3R)-2,3-dihydroxybutanedioic acid, and 1,1’,1’'-phosphinylidynetris[2-methylaziridine], are synthesized or procured.
Polymerization: The monomers are mixed in a suitable solvent under controlled temperature and pressure conditions. Catalysts may be used to facilitate the polymerization process.
Purification: The resulting polymer is purified to remove any unreacted monomers and by-products.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the monomers are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then subjected to various purification and quality control processes before being used in applications.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the polymer.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of various functionalized derivatives of the polymer.
Scientific Research Applications
Hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: It is employed in the development of biomaterials and drug delivery systems due to its biocompatibility.
Medicine: The polymer is investigated for its potential use in medical devices and tissue engineering.
Industry: It finds applications in the production of coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating its use in drug delivery and tissue engineering. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparison with Similar Compounds
Hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] can be compared with other similar compounds such as:
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis[ethanol] .
- Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol .
These compounds share some structural similarities but differ in their specific monomer compositions and properties. The unique combination of monomers in hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] imparts distinct characteristics that make it suitable for specialized applications.
Properties
CAS No. |
62942-09-0 |
|---|---|
Molecular Formula |
C19H34N3O10P |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;hexanedioic acid;tris(2-methylaziridin-1-yl)phosphane |
InChI |
InChI=1S/C9H18N3P.C6H10O4.C4H6O6/c1-7-4-10(7)13(11-5-8(11)2)12-6-9(12)3;7-5(8)3-1-2-4-6(9)10;5-1(3(7)8)2(6)4(9)10/h7-9H,4-6H2,1-3H3;1-4H2,(H,7,8)(H,9,10);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
VIKXBURHFKEMEB-CEAXSRTFSA-N |
Isomeric SMILES |
CC1CN1P(N2CC2C)N3CC3C.C(CCC(=O)O)CC(=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CN1P(N2CC2C)N3CC3C.C(CCC(=O)O)CC(=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


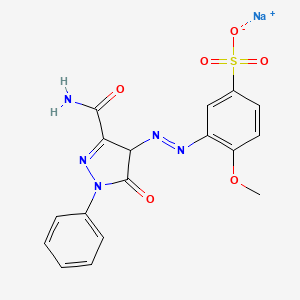
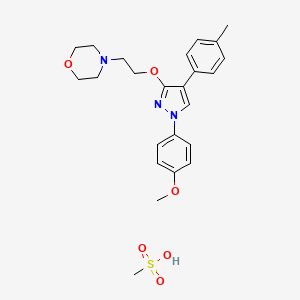

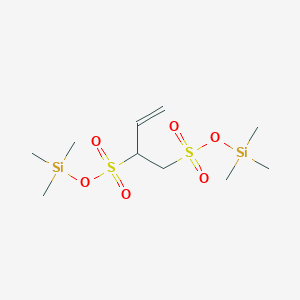

![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
![3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one](/img/structure/B14519075.png)


![1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-YL}oxy)tetradecane](/img/structure/B14519085.png)

